

tert-Amylamine IUPAC nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Amylamine**

Cat. No.: **B128125**

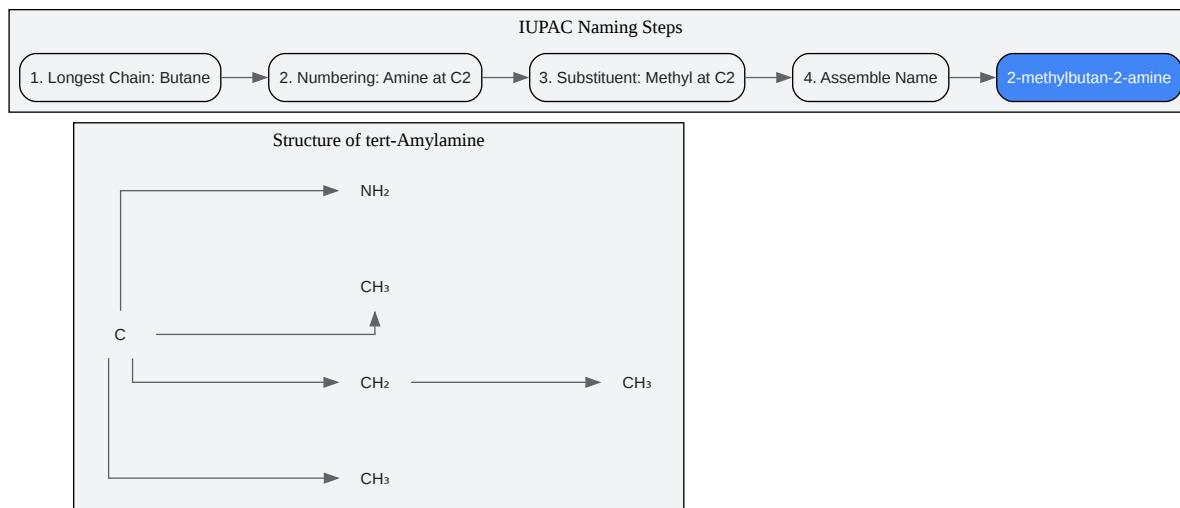
[Get Quote](#)

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of **tert-Amylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Amylamine, a primary aliphatic amine, serves as a valuable building block in organic synthesis and has been identified as a metabolite in cancer metabolism.[\[1\]](#)[\[2\]](#)[\[3\]](#) A thorough understanding of its nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is fundamental for unambiguous scientific communication. This guide provides a detailed explanation of the IUPAC naming conventions for **tert-amylamine**, alongside a compilation of its chemical and physical properties, relevant experimental protocols, and its place within metabolic contexts.


IUPAC Nomenclature

The common name "**tert-amylamine**" refers to the tertiary amyl (a five-carbon) group attached to an amine group. While widely used, the systematic IUPAC nomenclature provides a more precise and universally understood descriptor. The preferred IUPAC name for **tert-amylamine** is 2-methylbutan-2-amine.[\[2\]](#)[\[4\]](#)

Derivation of the IUPAC Name

The systematic name is derived following these steps:

- Identify the longest carbon chain containing the functional group (the amine): In this case, the longest chain is a butane chain (four carbons).
- Number the carbon chain: Numbering starts from the end that gives the carbon atom bonded to the nitrogen the lowest possible number. For this molecule, the amine group is attached to the second carbon, regardless of which end you start from.
- Identify and number the substituents: A methyl group (-CH₃) is attached to the same carbon as the amine group, which is carbon number 2.
- Assemble the name: The parent alkane is butane. Since the amine is the principal functional group, the suffix "-amine" is used. The location of the amine group is indicated by "-2-amine". The methyl substituent is named and located, giving "2-methyl". Combining these parts results in the final IUPAC name: 2-methylbutan-2-amine.

[Click to download full resolution via product page](#)

Caption: IUPAC nomenclature derivation for **tert-amylamine**.

Synonyms

In literature and chemical catalogs, several synonyms for 2-methylbutan-2-amine are commonly encountered. These include:

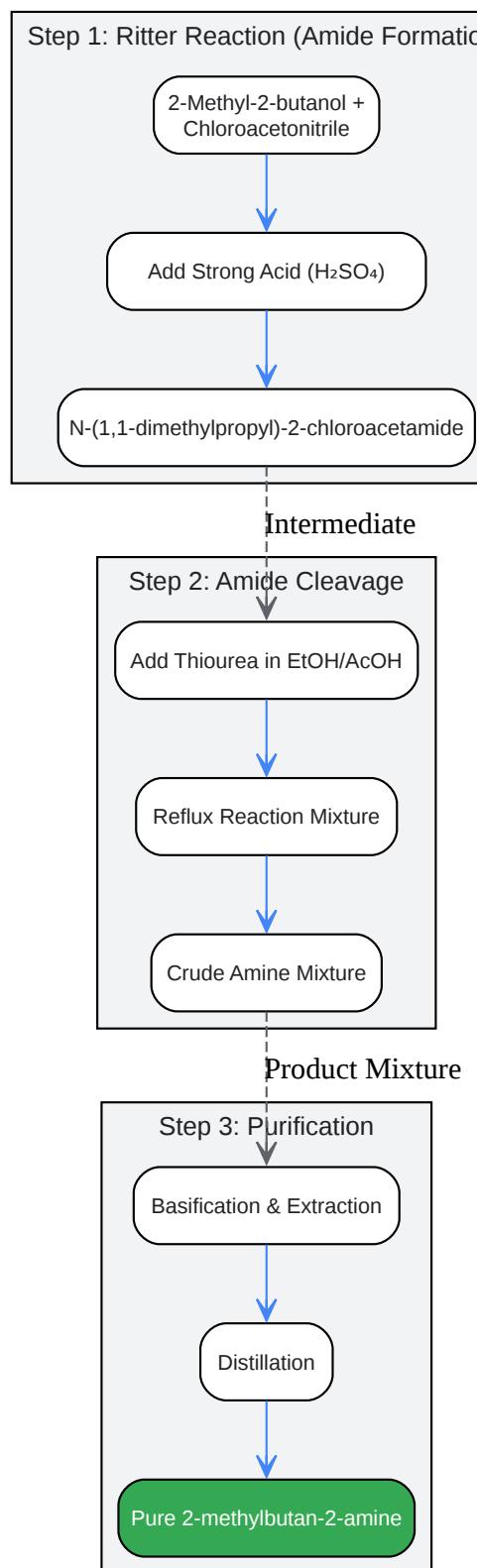
- **tert-Amylamine**[\[2\]](#)[\[5\]](#)
- tert-Pentylamine[\[2\]](#)[\[5\]](#)
- 1,1-Dimethylpropylamine[\[2\]](#)[\[5\]](#)
- 2-Methyl-2-butylamine[\[5\]](#)
- 2-Amino-2-methylbutane[\[2\]](#)[\[3\]](#)

Chemical and Physical Properties

A summary of the key quantitative data for 2-methylbutan-2-amine is presented below. This information is crucial for experimental design, safety considerations, and analytical method development.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₃ N	[6]
Molecular Weight	87.17 g/mol	[6]
CAS Number	594-39-8	[1]
Appearance	Colorless to almost colorless clear liquid	[3][5]
Boiling Point	77 °C	[1][7]
Melting Point	-105 °C	[7]
Density	0.746 g/mL at 25 °C	[1][7]
Refractive Index (n ²⁰ /D)	1.3996	[1][7]
pKa	10.85 at 19 °C	[3][7]
Flash Point	-1 °C (closed cup)	
Solubility in Water	30 g/L at 25 °C	[3]
SMILES	CCC(C)(C)N	
InChIKey	GELMWIVBBPAMIO-UHFFFAOYSA-N	

Experimental Protocols


Synthesis via Ritter Reaction

A general and efficient method for the synthesis of tert-alkylamines is the Ritter reaction, followed by amide hydrolysis. This can be adapted for the synthesis of 2-methylbutan-2-amine. [8]

Methodology:

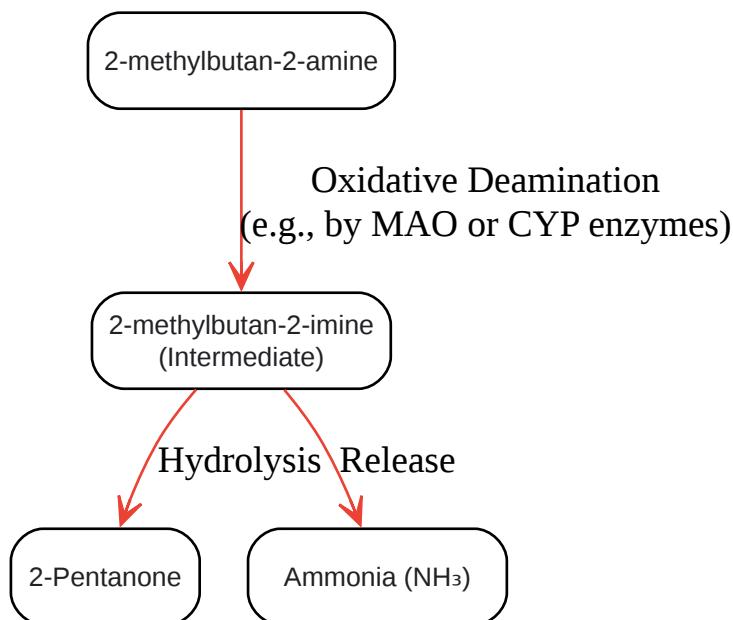
- Amide Formation: 2-Methyl-2-butanol (tert-amyl alcohol) is reacted with chloroacetonitrile in the presence of a strong acid catalyst (e.g., sulfuric acid). This forms the intermediate, N-(1,1-dimethylpropyl)-2-chloroacetamide.

- Amide Cleavage: The resulting chloroacetamide is subsequently treated with thiourea in a refluxing solvent mixture (e.g., ethanol and acetic acid) to cleave the chloroacetyl group.
- Workup and Purification: The reaction mixture is worked up by basification followed by extraction with an organic solvent. The crude amine is then purified by distillation to yield 2-methylbutan-2-amine.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-methylbutan-2-amine.

Analytical Characterization


Purity and identity of 2-methylbutan-2-amine are typically confirmed using standard analytical techniques.

- Gas Chromatography (GC): Due to its volatility, GC is an excellent method for assessing the purity of 2-methylbutan-2-amine.^[5] A non-polar or mid-polar column can be used with a flame ionization detector (FID) for quantification.
- Nonaqueous Titration: The basicity of the amine allows for quantification via nonaqueous titration with a standard acid, such as perchloric acid in glacial acetic acid.^[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.
- Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Context and Metabolic Pathways

2-Methylbutan-2-amine has been identified as a metabolite in the context of cancer metabolism.^{[1][2][3]} While specific pathways detailing its biosynthesis and degradation are not extensively documented in readily available literature, the metabolism of primary aliphatic amines generally follows established routes.

Primary amines can be metabolized by various enzymes, including monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. A plausible metabolic fate for 2-methylbutan-2-amine would involve oxidative deamination.

[Click to download full resolution via product page](#)

Caption: A putative metabolic pathway for 2-methylbutan-2-amine.

This proposed pathway involves an initial oxidation to an unstable imine intermediate, which would then spontaneously hydrolyze to yield 2-pentanone and ammonia. This is a common metabolic route for primary amines that possess a hydrogen atom on the α -carbon. However, as a tertiary amine with no α -hydrogens, the metabolism might proceed differently, potentially through N-oxidation or other pathways. The study of its specific metabolic fate is an area for further research, particularly given its association with cancer metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TERT-AMYLAMINE | 594-39-8 [chemicalbook.com]
- 2. 2-Butanamine, 2-methyl- | C5H13N | CID 68986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]

- 4. 2-METHYLBUTAN-2-AMINE | CAS 594-39-8 [matrix-fine-chemicals.com]
- 5. tert-Amylamine | 594-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. TERT-AMYLAMINE CAS#: 594-39-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [tert-Amylamine IUPAC nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128125#tert-amylamine-iupac-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com